molecular formula C23H28N2O2S B4886588 6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 473445-60-2

6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4886588
CAS No.: 473445-60-2
M. Wt: 396.5 g/mol
InChI Key: VTADXJRQKMHKAZ-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothiophene-carboxamide family, characterized by a bicyclic benzothiophene core with a carboxamide group at position 3 and a tert-butyl substituent at position 4. Its unique structural features include a 2-phenylcyclopropanecarbonylamino moiety at position 2, which introduces steric bulk and conformational rigidity due to the cyclopropane ring .

Properties

IUPAC Name

6-tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c1-23(2,3)14-9-10-15-18(11-14)28-22(19(15)20(24)26)25-21(27)17-12-16(17)13-7-5-4-6-8-13/h4-8,14,16-17H,9-12H2,1-3H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTADXJRQKMHKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387334, DTXSID401107778
Record name ST040933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydro-2-[[(2-phenylcyclopropyl)carbonyl]amino]benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473445-60-2, 6127-14-6
Record name 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydro-2-[[(2-phenylcyclopropyl)carbonyl]amino]benzo[b]thiophene-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473445-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST040933
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1,1-Dimethylethyl)-4,5,6,7-tetrahydro-2-[[(2-phenylcyclopropyl)carbonyl]amino]benzo[b]thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401107778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiophene core, introduction of the tert-butyl group, and the attachment of the cyclopropane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as high stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential

Biological Activity

6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the biological properties of this compound, including its synthesis, pharmacological effects, and relevant case studies.

This compound has the following chemical formula and molecular weight:

  • Molecular Formula : C21H28N2O2S
  • Molecular Weight : 388.53 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzothiophene Core : The initial step typically involves the cyclization of appropriate precursors to form the benzothiophene structure.
  • Amidation : The introduction of the amide group is achieved through reaction with phenylcyclopropanecarbonyl derivatives.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Analgesic Activity

Recent studies have investigated the analgesic properties of compounds related to benzothiophene derivatives. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid were evaluated for their analgesic effects using the "hot plate" method on mice. Results indicated that certain derivatives exhibited significant analgesic activity exceeding that of standard analgesics like metamizole .

Anti-inflammatory Effects

Research has also suggested that compounds similar to this compound may possess anti-inflammatory properties. Studies involving the measurement of inflammatory markers in animal models demonstrated a reduction in inflammation upon administration of these compounds.

Case Study 1: Analgesic Efficacy

In one study, a series of benzothiophene derivatives were tested for their analgesic efficacy. The results showed that the compound significantly reduced pain response in a dose-dependent manner when tested on outbred white mice .

Case Study 2: Anti-tubercular Activity

Another investigation focused on the anti-tubercular activity of similar compounds against Mycobacterium tuberculosis. The study found that certain derivatives displayed promising inhibitory effects against bacterial growth, suggesting potential therapeutic applications in treating tuberculosis .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedMethodologyResults
Analgesic4,5,6,7-Tetrahydrobenzo[b]thiophene DerivativesHot Plate TestSignificant pain reduction
Anti-inflammatoryBenzothiophene DerivativesInflammatory Marker AssessmentReduction in inflammatory markers
Anti-tubercularBenzothiophene DerivativesBacterial Growth Inhibition TestPromising inhibitory effects

Comparison with Similar Compounds

(a) 2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Structure: Lacks the 2-phenylcyclopropanecarbonylamino group; instead, it has a simple amino group at position 2.
  • Molecular Formula : C₁₃H₂₀N₂OS (MW: 252.38) .
  • Key Differences : The absence of the phenylcyclopropane moiety reduces steric hindrance and may increase solubility. This compound is likely a precursor in synthetic routes for more complex derivatives.

(b) Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structure : Features a tert-pentyl group at position 6 and an ethyl ester at position 3.
  • Molecular Formula: C₁₉H₂₉NO₂S (MW: 335.5) .
  • The ethyl ester (vs. carboxamide) may act as a prodrug, enhancing oral bioavailability.

(c) 6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

  • Structure : Substitutes the phenylcyclopropane group with a 3-chlorobenzoyl moiety and adds a hydroxyethyl chain to the carboxamide.
  • Molecular Formula : C₂₂H₂₇ClN₂O₃S (MW: 434.98) .
  • The hydroxyethyl side chain may improve aqueous solubility.

Core Modifications in Benzothiophene Derivatives

(a) (2E)-4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid

  • Structure : Incorporates an ethoxycarbonyl group at position 3 and an α,β-unsaturated ketone side chain at position 2.
  • Molecular Formula : C₂₀H₂₄N₂O₅S (MW: 404.48) .
  • Key Differences: The conjugated enone system may engage in Michael addition reactions or act as a electrophilic warhead in covalent inhibitors. The ethoxycarbonyl group could serve as a hydrolyzable ester prodrug.

(b) 2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

  • Structure: Replaces the carboxamide with a carboxylic acid and introduces a Boc-protected amino group.
  • Molecular Formula: C₁₄H₂₁NO₄S (MW: 299.39) .
  • Key Differences : The carboxylic acid enables salt formation for improved crystallinity, while the Boc group facilitates selective deprotection in multi-step syntheses.

Structural and Functional Implications

Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight Key Substituents Potential Applications
Target Compound C₂₄H₂₉N₂O₂S 433.57 2-Phenylcyclopropanecarbonylamino, tert-butyl Enzyme inhibition, receptor modulation
2-Amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide C₁₃H₂₀N₂OS 252.38 Amino, tert-butyl Synthetic intermediate
Ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate C₁₉H₂₉NO₂S 335.5 Ethoxycarbonyl, tert-pentyl Prodrug development
6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₂H₂₇ClN₂O₃S 434.98 3-Chlorobenzoyl, hydroxyethyl Targeted drug delivery

Research Findings and Trends

  • Conformational Rigidity: The 2-phenylcyclopropanecarbonylamino group in the target compound restricts rotational freedom, which could enhance binding specificity compared to flexible analogs like the ethyl ester derivatives .
  • Lipophilicity : Tert-butyl and tert-pentyl substituents increase logP values, favoring blood-brain barrier penetration, as seen in neuroactive compounds .
  • Synthetic Accessibility : Ethyl ester and Boc-protected derivatives (e.g., ) are frequently used intermediates, highlighting the target compound’s role in late-stage functionalization strategies.

Notes

Methodological Tools : Structural comparisons rely on crystallographic data generated using programs like SHELXL and ORTEP-III , which are critical for resolving conformational details.

Limitations : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are absent in the provided evidence; comparisons are structural and inferred from analogous systems.

Future Directions : Computational modeling (e.g., molecular docking) could predict the target compound’s bioactivity relative to its analogs.

Q & A

Q. What are the critical steps for optimizing the multi-step synthesis of this benzothiophene derivative?

The synthesis involves sequential reactions requiring precise control of temperature, pH, and reaction intermediates. Key steps include:

  • Cyclopropane ring formation : Achieved via [2+1] cycloaddition under controlled anhydrous conditions (e.g., using dichloromethane as solvent at −10°C) to minimize side reactions.
  • Amide coupling : Use of carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the 2-phenylcyclopropanecarbonyl group to the benzothiophene core, ensuring stoichiometric equivalence and inert atmosphere to prevent hydrolysis .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) and recrystallization in ethanol to achieve >95% purity.

Q. How can spectroscopic methods differentiate structural isomers during characterization?

  • NMR : The tert-butyl group’s singlet (δ 1.2–1.4 ppm) and the cyclopropane ring’s distinctive coupling constants (J = 4–6 Hz for adjacent protons) aid in resolving spatial arrangements.
  • HRMS : Exact mass analysis (e.g., m/z 467.2345 [M+H]+) confirms molecular formula and distinguishes isotopic patterns from potential byproducts .
  • X-ray crystallography : Resolves the tetrahedral geometry of the tetrahydrobenzothiophene ring and confirms cyclopropane-phenyl orientation .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for benzothiophene derivatives?

Discrepancies often arise from assay conditions or target specificity. Methodological solutions include:

  • Comparative dose-response assays : Test the compound against standardized controls (e.g., kinase inhibitors) under identical conditions (pH 7.4, 37°C, 5% CO₂) to normalize activity metrics.
  • Structural analogs : Synthesize derivatives with modifications to the cyclopropane or tert-butyl groups to isolate pharmacophoric contributions .
  • Target validation : Use CRISPR-Cas9 knockout models to confirm enzyme/receptor interactions (e.g., tyrosine kinases) and rule off-target effects .

Q. What computational strategies predict the compound’s binding affinity to non-canonical targets?

  • Molecular docking : Employ AutoDock Vina with force fields (e.g., AMBER) to simulate interactions with receptors like G-protein-coupled receptors (GPCRs), prioritizing low-energy conformations (< −8 kcal/mol).
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water model) to assess binding stability and identify key hydrogen bonds (e.g., between the carboxamide and Arg⁷²⁸ of the target) .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) with inhibitory potency to guide rational design .

Q. How can researchers address low yields in the final amidation step?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloroethane to reduce carboxamide hydrolysis.
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling efficiency under microwave irradiation (80°C, 30 min).
  • In situ monitoring : Use FTIR to track the carbonyl stretch (1690–1710 cm⁻¹) and adjust reagent ratios dynamically .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step organic synthesis guidelines in and for troubleshooting reaction intermediates.
  • Analytical Tools : Utilize crystallographic data in and HRMS parameters in for structural validation.
  • Biological Assays : Align with enzyme inhibition protocols in and receptor binding studies in for reproducibility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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